4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various analytical, physical, and spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the linear formula of a similar compound, 4-methoxy-6-nitro-1,3-benzothiazol-2-amine, is C8H7N3O3S .Scientific Research Applications
Anticancer Activity
A series of benzamide derivatives, including molecules with methoxy and nitro groups, were synthesized and evaluated for their anticancer activity. These compounds exhibited moderate to good activity against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast), indicating the potential of such molecules in anticancer research (G. Mohan et al., 2021).
Antioxidative and Antiproliferative Activity
Compounds with benzimidazole/benzothiazole-2-carboxamide scaffolds substituted with nitro, amino, or amino protonated moieties demonstrated significant antioxidative and antiproliferative activities. One compound exhibited potent antioxidative capacity, outperforming the reference antioxidant BHT in assays, and showed promising antiproliferative activity against human cancer cells. This highlights the potential of these compounds in developing antioxidants and antiproliferative agents for cancer treatment (M. Cindrić et al., 2019).
Prokinetic Agents
Cinitapride-related benzimidazole derivatives were synthesized and evaluated for their anti-ulcerative activity. These compounds aim to enhance gastrointestinal motility, indicating potential applications in the treatment of gastrointestinal disorders. The introduction of the benzimidazole moiety into the Cinitapride skeleton was hypothesized to significantly impact activity, leading to the identification of new compounds with promising anti-ulcer activity (G. Srinivasulu et al., 2005).
Mechanism of Action
Target of Action
The primary targets of 4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide are currently unknown This compound is relatively new and there is limited information available about its specific targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Future Directions
Properties
IUPAC Name |
4-ethoxy-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-3-25-12-6-4-10(5-7-12)16(21)19-17-18-15-13(24-2)8-11(20(22)23)9-14(15)26-17/h4-9H,3H2,1-2H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQTYONPNSKWMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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